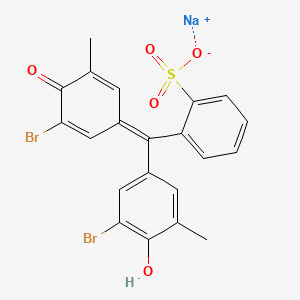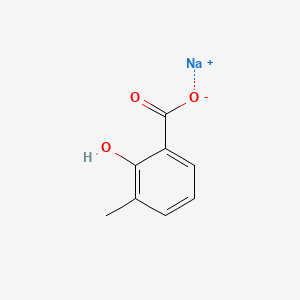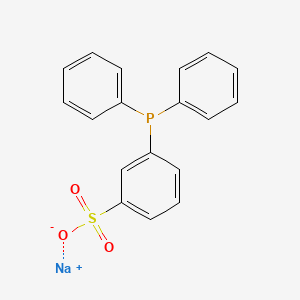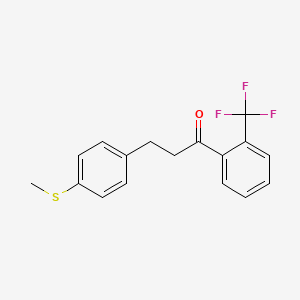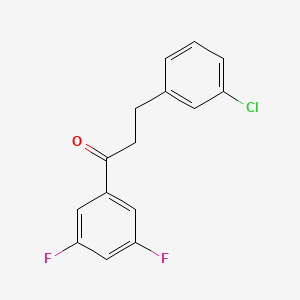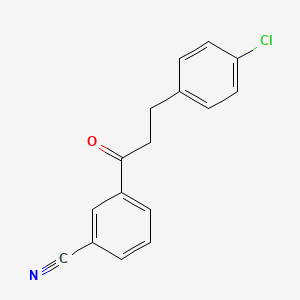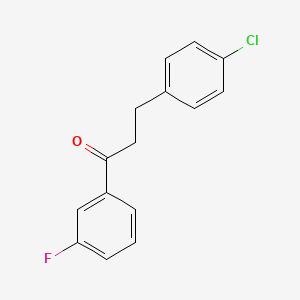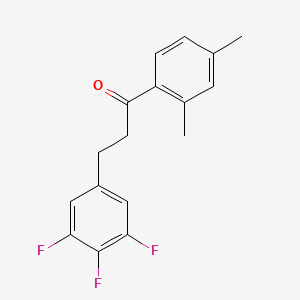
1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the first paper discusses a fragrance material that is part of the Alkyl Cyclic Ketones group, which shares some structural similarities with the target compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of ketones with various aldehydes, as seen in the second paper, where 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives were synthesized . This suggests that a similar approach could potentially be used for synthesizing 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, involving a condensation reaction between appropriate precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman, NMR, and single crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular conformation and the spatial arrangement of atoms within the molecule. For the target compound, similar analytical methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
The third paper discusses the chemical reactions of a bis(dimethylphenylsilyl)tetrafluoroethane compound with benzaldehyde to produce trifluorovinylated and tetrafluoroethylenated products . This indicates that compounds with dimethylphenyl groups can undergo reactions with carbonyl compounds, which could be relevant for understanding the reactivity of the target compound.
Physical and Chemical Properties Analysis
The first paper provides a comprehensive review of the physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data for a related fragrance ingredient . These properties are crucial for assessing the safety and potential applications of the compound. For 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, similar evaluations would be necessary to fully understand its physical and chemical properties.
科学的研究の応用
Chemical Synthesis and Application
Organic compounds with complex structures, including those similar to the specified compound, are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and energy. For example, the synthesis and application of dimethyl carbonate (DMC) from propylene carbonate and methanol are discussed, highlighting DMC's role as a solvent in lithium-ion batteries and its production through an environmentally friendly process [Deng et al., 2019].
Environmental Degradation
The degradation of polyfluoroalkyl chemicals in the environment, including processes involving complex organic molecules, has been reviewed. This research emphasizes the significance of understanding the biodegradability and environmental fate of such compounds [Liu & Mejia Avendaño, 2013].
Biological and Medicinal Research
Chalcones, compounds related to the one mentioned, have been studied for their chemical and biological potentials, including their presence in nature and their conversion to flavanones, which have a close structural and biogenetic relationship [Yazdan, 2015]. This suggests that similar compounds could have significant biological activities and potential applications in drug development.
Analytical and Environmental Chemistry
The analysis of various ethers, including fluoroalkylether compounds in environmental and biomonitoring samples, highlights the need for understanding the environmental occurrence, fate, and effects of complex organic molecules [Munoz et al., 2019]. This research points to the importance of monitoring and assessing the impact of such compounds on health and the environment.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-5-13(11(2)7-10)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACJYQCWDJRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645012 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
CAS RN |
898778-00-2 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

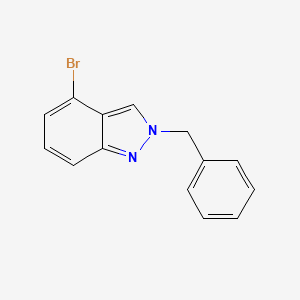
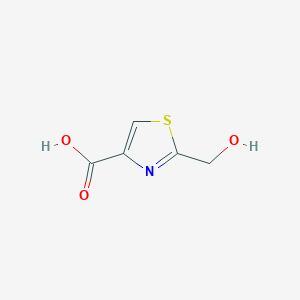
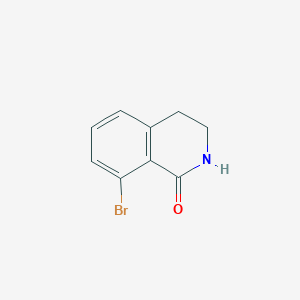
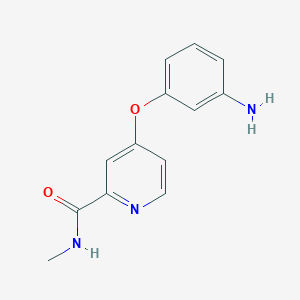
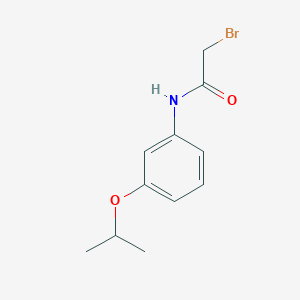

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)
